molecular formula C11H23NO B13212646 2-[1-(Aminomethyl)-4-methylcyclohexyl]propan-2-ol

2-[1-(Aminomethyl)-4-methylcyclohexyl]propan-2-ol

Cat. No.: B13212646
M. Wt: 185.31 g/mol
InChI Key: WLNGGQMAELXMCD-UHFFFAOYSA-N
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Description

2-[1-(Aminomethyl)-4-methylcyclohexyl]propan-2-ol is an organic compound with the molecular formula C₁₁H₂₃NO and a molecular weight of 185.31 g/mol . This compound is characterized by the presence of an aminomethyl group attached to a cyclohexyl ring, which is further substituted with a methyl group and a propan-2-ol moiety. It is primarily used for research purposes and has various applications in scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(Aminomethyl)-4-methylcyclohexyl]propan-2-ol typically involves the reaction of 4-methylcyclohexanone with formaldehyde and hydrogen cyanide to form the corresponding aminomethyl derivative. This intermediate is then reduced using hydrogen in the presence of a catalyst such as palladium on carbon to yield the final product .

Industrial Production Methods

the general approach involves large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-[1-(Aminomethyl)-4-methylcyclohexyl]propan-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[1-(Aminomethyl)-4-methylcyclohexyl]propan-2-ol has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[1-(Aminomethyl)-4-methylcyclohexyl]propan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors, leading to a biological response. The aminomethyl group can form hydrogen bonds and electrostatic interactions with target molecules, while the cyclohexyl ring provides hydrophobic interactions. These interactions can modulate the activity of the target molecules and influence various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of an aminomethyl group, a cyclohexyl ring, and a propan-2-ol moiety. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds .

Properties

Molecular Formula

C11H23NO

Molecular Weight

185.31 g/mol

IUPAC Name

2-[1-(aminomethyl)-4-methylcyclohexyl]propan-2-ol

InChI

InChI=1S/C11H23NO/c1-9-4-6-11(8-12,7-5-9)10(2,3)13/h9,13H,4-8,12H2,1-3H3

InChI Key

WLNGGQMAELXMCD-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(CC1)(CN)C(C)(C)O

Origin of Product

United States

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